molecular formula C14H17ClO2 B6150055 3-(4-chlorophenyl)-2-cyclopentylpropanoic acid CAS No. 605680-82-8

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid

Cat. No.: B6150055
CAS No.: 605680-82-8
M. Wt: 252.7
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Description

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclopentylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-cyclopentylpropanoic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a suitable acid to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
  • 3-(4-chlorophenyl)propanoic acid
  • 4-chlorophenylacetic acid

Uniqueness

3-(4-chlorophenyl)-2-cyclopentylpropanoic acid is unique due to its cyclopentylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

605680-82-8

Molecular Formula

C14H17ClO2

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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